molecular formula C7H19NSi B1581779 N-tert-Butyltrimethylsilylamine CAS No. 5577-67-3

N-tert-Butyltrimethylsilylamine

Cat. No.: B1581779
CAS No.: 5577-67-3
M. Wt: 145.32 g/mol
InChI Key: GVHIREZHTRULPT-UHFFFAOYSA-N
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Description

N-tert-Butyltrimethylsilylamine is a chemical compound with the molecular formula (CH₃)₃SiNHC(CH₃)₃. It is also known as N-(Trimethylsilyl)-tert-butylamine. This compound is characterized by the presence of a trimethylsilyl group attached to a tert-butylamine moiety. It is a clear, colorless liquid with a molecular weight of 145.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyltrimethylsilylamine can be synthesized through the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(CH₃)₃SiCl+NH₂C(CH₃)₃(CH₃)₃SiNHC(CH₃)₃+HCl\text{(CH₃)₃SiCl} + \text{NH₂C(CH₃)₃} \rightarrow \text{(CH₃)₃SiNHC(CH₃)₃} + \text{HCl} (CH₃)₃SiCl+NH₂C(CH₃)₃→(CH₃)₃SiNHC(CH₃)₃+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyltrimethylsilylamine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: It can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like acetone or dichloromethane.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

N-tert-Butyltrimethylsilylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyltrimethylsilylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • N-(Trimethylsilyl)dimethylamine
  • N-(Trimethylsilyl)ethylamine
  • N-(Trimethylsilyl)propylamine

Uniqueness

N-tert-Butyltrimethylsilylamine is unique due to the presence of both a tert-butyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability of reaction intermediates, making it a valuable reagent in various synthetic applications .

Biological Activity

N-tert-Butyltrimethylsilylamine (TBSNHtBu) is a compound with significant applications in organic synthesis and materials science. Its biological activity, although less explored than its chemical utility, has garnered attention due to its potential role in various biochemical processes and as a precursor in the synthesis of biologically relevant compounds.

This compound has the molecular formula C7_7H19_{19}NSi and is characterized by a trimethylsilyl group attached to a tert-butylamine structure. It is known for its reactivity with various transition metal complexes, which can lead to the formation of new materials with tailored properties.

PropertyValue
Molecular Weight145.24 g/mol
CAS Number5577-67-3
AppearanceColorless liquid
Boiling Point92 °C
SolubilitySoluble in organic solvents

1. Precursor in Synthesis

This compound has been utilized as a precursor in the synthesis of various metal complexes that exhibit biological activity. For example, it reacts with transition metals like tantalum and tungsten to form complexes that can be used in catalysis and materials science, potentially impacting biological systems indirectly through their applications in drug delivery or biomaterials .

2. Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of compounds derived from TBSNHtBu. For instance, derivatives like polyfunctionalized nitrones have shown significant antioxidant properties, which are crucial for protecting neural tissues from oxidative stress . The mechanism involves scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.

3. Antioxidant Activity

The antioxidant capacity of certain compounds synthesized from TBSNHtBu has been evaluated through various assays, demonstrating their ability to inhibit lipid peroxidation and scavenge free radicals. This activity is essential for developing therapeutic agents aimed at conditions such as stroke and other oxidative stress-related disorders .

Case Study 1: Synthesis of Tungsten Complexes

A study investigated the synthesis of mono-imido tungsten complexes using TBSNHtBu as a reagent. The resulting complexes were characterized by single-crystal X-ray diffraction, revealing their structural integrity and potential reactivity in biological systems . The research indicates that these complexes may serve as precursors for further biologically active compounds.

Case Study 2: Neuroprotective Agents

In another study, derivatives of TBSNHtBu were assessed for their neuroprotective effects against oxidative stress. The results indicated that certain synthesized nitrones exhibited potent antioxidant activities, effectively reducing neuronal damage in vitro models . These findings suggest a promising avenue for therapeutic development using TBSNHtBu-derived compounds.

Properties

IUPAC Name

2-methyl-N-trimethylsilylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NSi/c1-7(2,3)8-9(4,5)6/h8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHIREZHTRULPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204331
Record name tert-Butylaminotrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-67-3
Record name N-(1,1-Dimethylethyl)-1,1,1-trimethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5577-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylaminotrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylaminotrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-tert-Butyltrimethylsilylamine in the synthesis of tungsten imido complexes?

A1: this compound acts as a reagent that introduces the imido (NtBu) ligand to the tungsten center. The reaction of this compound with tungsten hexachloride (WCl6) initially forms an intermediate complex, [W(NtBu)Cl4(py)] (1) []. This complex serves as a precursor for synthesizing various mono-imido tungsten complexes by substituting the chloride ligands with different amides.

Q2: What are the advantages of using this compound in this specific synthesis?

A2: The research highlights the controlled reaction between WCl6 and this compound as a key advantage []. This controlled reactivity is crucial for selectively introducing the imido ligand and avoiding the formation of unwanted byproducts. The subsequent substitution of chloride ligands in the intermediate complex allows for the synthesis of a variety of mono-imido tungsten complexes with potentially different properties.

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